molecular formula C10H10F3NO3 B14265210 Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- CAS No. 159754-84-4

Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)-

Katalognummer: B14265210
CAS-Nummer: 159754-84-4
Molekulargewicht: 249.19 g/mol
InChI-Schlüssel: WLMLIEUAHQLTML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- is a chemical compound with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts such as amidases from specific bacterial strains. For example, the thermostable and cobalt-dependent amidase from Burkholderia phytofirmans has been shown to efficiently synthesize enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which can then be converted to the desired propanamide .

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The dihydroxy groups contribute to its solubility and ability to form hydrogen bonds, facilitating its interaction with enzymes and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

159754-84-4

Molekularformel

C10H10F3NO3

Molekulargewicht

249.19 g/mol

IUPAC-Name

3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C10H10F3NO3/c1-6-4-2-3-5-7(6)14-8(15)9(16,17)10(11,12)13/h2-5,16-17H,1H3,(H,14,15)

InChI-Schlüssel

WLMLIEUAHQLTML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C(C(F)(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.